molecular formula C20H21N3O5S2 B2686227 N-(4-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921995-61-1

N-(4-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2686227
CAS No.: 921995-61-1
M. Wt: 447.52
InChI Key: MRWRPNAACCLGLM-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound featuring a thiazole core and is offered for research purposes. Compounds with a thiazole scaffold are of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents . Specifically, thiazole derivatives have been investigated as inhibitors of bacterial enzymes involved in cell wall biosynthesis, such as the Mur enzymes (MurA-MurF), which are essential for peptidoglycan formation and are validated targets for combating bacterial pathogens like Mycobacterium tuberculosis . The structure of this acetamide, which includes methoxybenzyl and phenylsulfonamido substituents on the thiazole ring, suggests potential for interaction with these bacterial targets. Its mechanism of action may involve mimicking natural substrates or disrupting protein-protein interactions within the cytoplasmic steps of peptidoglycan assembly . This product is intended for use in biochemical and microbiological assays to further elucidate its activity spectrum and inhibitory potential. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-27-16-5-3-14(4-6-16)12-21-19(24)11-15-13-29-20(22-15)23-30(25,26)18-9-7-17(28-2)8-10-18/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRPNAACCLGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring, methoxy groups, and a sulfonamide moiety. Its chemical formula is C17H20N2O4SC_{17}H_{20}N_2O_4S, with a molecular weight of 356.42 g/mol. The structural formula highlights functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The following sections detail its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Inhibition of Tumor Growth : The compound has shown significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells. Studies indicate that it may inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division .
  • Targeting Specific Enzymes : Similar compounds in the thiazole family have been reported to inhibit critical enzymes involved in cancer progression such as histone deacetylases (HDAC) and thymidylate synthase. These enzymes play pivotal roles in regulating gene expression and DNA synthesis, respectively .
  • Interaction with Nucleic Acids : The thiazole scaffold is known for its ability to interact with nucleic acids, potentially leading to altered gene expression patterns that favor apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Reference
Melanoma0.5
Prostate Cancer0.7
Breast Cancer1.0

These values indicate that the compound is effective at low concentrations, suggesting high potency.

Case Studies

Several case studies highlight the potential applications of compounds similar to this compound:

  • Combination Therapy : A study indicated that combining thiazole derivatives with traditional chemotherapy agents enhanced the overall efficacy against resistant cancer strains .
  • Synergistic Effects : Research demonstrated synergistic effects when thiazole-based compounds were used alongside targeted therapies like monoclonal antibodies, suggesting a multifaceted approach to cancer treatment .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is C16H19N3O5SC_{16}H_{19}N_{3}O_{5}S, with a molecular weight of approximately 367.4 g/mol. The structure features a thiazole ring, sulfonamide group, and methoxybenzyl moiety, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and sulfonamide functionalities exhibit significant antimicrobial properties. In a study by PubChem, derivatives of thiazole have been shown to inhibit bacterial growth effectively. The specific compound this compound demonstrated activity against various strains of bacteria, including resistant strains, making it a candidate for developing new antibiotics.

Anticancer Potential

The compound’s unique structure suggests potential anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. A study published in the journal Molecules highlighted the effectiveness of thiazole-based compounds in targeting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing promising results for this compound as a lead compound for further development.

Anti-inflammatory Effects

The sulfonamide group in the compound is associated with anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies indicated that thiazole derivatives could reduce inflammation in models of arthritis and other inflammatory diseases, suggesting that this compound may be beneficial in treating inflammatory conditions.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly against acetyl-CoA carboxylase (ACC). ACC plays a crucial role in fatty acid metabolism, and its inhibition is linked to therapeutic strategies for metabolic disorders such as obesity and diabetes. A patent application (EP2507210A1) details compounds that inhibit ACC, indicating the relevance of this compound in metabolic research.

Case Study 1: Antimicrobial Efficacy

In an experimental study assessing antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

A series of in vitro tests were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound. The results indicated significant inhibition of cell growth at low micromolar concentrations, warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

Key Structural Features of Analogous Compounds:

Compound Name Core Structure Substituents Key Functional Groups Reference
N-(4-Methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide (Target) Thiazole 4-Methoxybenzyl, 4-methoxyphenylsulfonamido Acetamide, sulfonamide, methoxy
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Pyrimidine-thiazole hybrid 4-Methoxybenzyl, trifluoromethylbenzothiazole Thioether, acetamide, ketone
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 3-Methoxyphenyl, trifluoromethyl Acetamide, methoxy, trifluoromethyl
2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide Thiazole Arylpiperazine, substituted phenyl Acetamide, piperazine
N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide Oxazole-thiazole hybrid Phenyl, benzamide Sulfonamide, acetamide, oxazole

Analysis :

  • Thiazole vs. Heterocyclic Hybrids : The target compound’s thiazole core is shared with compounds in and , but hybrids like pyrimidine-thiazole () or oxazole-thiazole () introduce additional rings that may alter conformational flexibility and binding interactions.
  • Substituent Effects : The target’s dual methoxy groups contrast with electron-withdrawing groups (e.g., trifluoromethyl in ) or bulky arylpiperazine moieties (), which could impact lipophilicity (logP) and bioavailability.
  • Sulfonamide Linkage : Present in both the target and , this group is critical for hydrogen bonding but varies in position and neighboring substituents.

Analysis :

  • The target’s synthesis (inferred from ) resembles standard N-acylation, whereas triazoles () require cyclization under basic conditions.
  • Ultrasonication () and DMAP catalysis improve reaction efficiency compared to traditional reflux methods.

Physicochemical Properties

Spectral and Property Comparisons:

  • IR Spectroscopy :
    • The target’s sulfonamide group would show νS=O near 1250–1350 cm⁻¹, similar to compounds in .
    • Absence of νC=O in triazoles () contrasts with the target’s acetamide carbonyl (~1660–1680 cm⁻¹).
  • NMR :
    • Methoxy protons (~δ 3.8 ppm) and aromatic protons in the target align with analogs in and .
  • Solubility :
    • Methoxy groups enhance aqueous solubility compared to trifluoromethyl () or chlorophenyl () substituents.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the thiazole and acetamide cores. Key steps include:

  • Thiazole ring formation : Reacting 2-amino-4-substituted thiazoles with acetonitrile derivatives in the presence of catalysts like anhydrous AlCl₃ or under ultrasonication to enhance reaction efficiency .
  • Sulfonamide coupling : Introducing the 4-methoxyphenylsulfonamido group via nucleophilic substitution, often using 2-chloroacetamide intermediates and catalysts like DMAP in dichloromethane .
  • N-(4-Methoxybenzyl)acetoacetamide derivatization : Amidation reactions with 4-methoxybenzylamine, optimized by controlling stoichiometry and solvent polarity (e.g., THF or DCM) to minimize side products .
    Yield Optimization : Ultrasonication reduces reaction time (e.g., 12 hours vs. 24 hours conventionally), while DMAP improves sulfonamide coupling efficiency (~79% yield reported in analogous syntheses) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and sulfonamide linkage. For example, characteristic shifts for the acetamide carbonyl (~170 ppm in ¹³C NMR) and methoxybenzyl protons (~3.8 ppm in ¹H NMR) are critical .
  • Infrared Spectroscopy (IR) : Detects functional groups like sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₂N₃O₅S₂ at 448.09 Da) .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, as seen in structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for thiazole-acetamide derivatives (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardize Assay Conditions : Use identical cell lines (e.g., HCT-116 for anticancer studies) and control for variables like serum concentration .
  • Purity Verification : Employ orthogonal techniques (e.g., HPLC coupled with elemental analysis) to exclude impurities as confounding factors .
  • Structural Confirmation : Single-crystal X-ray diffraction (as in ) or 2D NMR (e.g., NOESY) resolves stereochemical ambiguities that may affect activity .

Q. What computational strategies elucidate structure-activity relationships (SAR) and predict target selectivity?

Methodological Answer:

  • Molecular Docking : Simulate binding to targets like CK1 or CDK9 using software (e.g., AutoDock Vina). For example, the methoxybenzyl group may occupy hydrophobic pockets in CK1 mutants .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. The 4-methoxyphenyl group’s electron-donating effect enhances resonance stabilization in sulfonamide derivatives .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100-ns trajectories to assess selectivity, as demonstrated for CDK9 inhibitors .

Q. Which structural modifications improve metabolic stability while retaining bioactivity?

Methodological Answer:

  • Trifluoromethyl Substitution : Analogues with CF₃ groups (e.g., in ) show enhanced lipophilicity and oxidative stability .
  • Heterocycle Optimization : Replace the thiazole with oxadiazole or pyrimidine rings to modulate metabolic pathways, as seen in CK1 inhibitors .
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., tert-butyl) on the acetamide moiety to enhance solubility and controlled release .

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